molecular formula C14H17N5OS B7534667 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

カタログ番号 B7534667
分子量: 303.39 g/mol
InChIキー: OFYASXXPNFERSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 has been found to have inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.

作用機序

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one exerts its inhibitory effects by binding to the active site of BTK, ITK, and JAK3, thereby preventing their activation. This, in turn, leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation and survival.
Biochemical and physiological effects:
1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have significant biochemical and physiological effects in preclinical studies. In cancer cells, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells.

実験室実験の利点と制限

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has several advantages for use in lab experiments. It has a high degree of selectivity for its target enzymes, making it a useful tool for studying their function. Additionally, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

将来の方向性

There are several future directions for the study of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one. One area of research is the development of more potent and selective inhibitors that can target specific isoforms of BTK, ITK, and JAK3. Another area of research is the investigation of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, the clinical development of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one for the treatment of cancer and autoimmune diseases is an important future direction, which will require further preclinical and clinical studies.

合成法

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one can be synthesized through a multistep process that involves the coupling of various organic compounds. The synthesis of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been optimized over the years, resulting in a more efficient and cost-effective process.

科学的研究の応用

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. In preclinical studies, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have inhibitory effects on various enzymes and signaling pathways, including BTK, ITK, and JAK3. These pathways are known to play a crucial role in the development and progression of cancer and autoimmune diseases.

特性

IUPAC Name

1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14-15-4-6-19(14)10-2-1-5-18(8-10)12-11-3-7-21-13(11)17-9-16-12/h3,7,9-10H,1-2,4-6,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYASXXPNFERSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。